molecular formula C42H45N5O5 B100901 Adouetine Z amidosulfonate [French] CAS No. 19542-40-6

Adouetine Z amidosulfonate [French]

Cat. No. B100901
CAS RN: 19542-40-6
M. Wt: 699.8 g/mol
InChI Key: WQGSMNQYDWWZGF-RLLMKXODSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adouetine Z amidosulfonate is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonate compound that is synthesized using a specific method and has been found to have significant biochemical and physiological effects. In

Scientific Research Applications

Antinociceptive Effects

  • Analgesic Potential: Adouetine X has demonstrated significant analgesic effects in a mouse model of acute pain. It was found to produce antinociceptive effects without inducing undesirable side effects. Additionally, it showed a pronounced effect in a chronic neuropathic pain model in mice, suggesting its potential as an analgesic agent (Trevisan et al., 2009).

Isolation and Characterization

  • Isolation from Plants: Adouetine-Y′, a compound related to Adouetine Z, has been isolated from Melochia corchorifolia. This isolation helps in understanding the chemical composition and potential applications of compounds from this plant (Bhakuni et al., 1986).
  • Antibacterial Properties: Another study isolated the cyclopeptide alkaloid adouetine-Y' from Condalia buxifolia. This compound, along with others, was evaluated for its antibacterial activities, demonstrating the potential of adouetine compounds in antibacterial applications (Morel et al., 2002).

Chemical Properties and Composition

  • Chemical Composition Analysis: Research on Melochia pyramidata L. revealed that Adouetine Z is not a single compound as initially assumed, but a mixture of cis/trans isomers. This finding is crucial for understanding the chemical nature and potential reactivity of Adouetine Z (Medina & Spiteller, 1981).

Applications in Synthesis and Modification

  • Synthetic Applications: Amidosulfonic acid, a compound related to Adouetine Z amidosulfonate, has been used in various synthetic applications. For example, it catalyzed direct condensations of o-phenylenediamines with α-diketones at room temperature, highlighting its utility in chemical synthesis (Li et al., 2008).

properties

CAS RN

19542-40-6

Product Name

Adouetine Z amidosulfonate [French]

Molecular Formula

C42H45N5O5

Molecular Weight

699.8 g/mol

IUPAC Name

(2S)-1-[(3R,4S,7S,10Z)-7-benzyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-N-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C42H45N5O5/c1-46(2)36(28-31-15-8-4-9-16-31)41(50)45-40(49)35-19-12-26-47(35)37-38(32-17-10-5-11-18-32)52-33-22-20-29(21-23-33)24-25-43-39(48)34(44-42(37)51)27-30-13-6-3-7-14-30/h3-11,13-18,20-25,34-38H,12,19,26-28H2,1-2H3,(H,43,48)(H,44,51)(H,45,49,50)/b25-24-/t34-,35-,36-,37-,38+/m0/s1

InChI Key

WQGSMNQYDWWZGF-RLLMKXODSA-N

Isomeric SMILES

CN(C)[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@H]3[C@H](OC4=CC=C(C=C4)/C=C\NC(=O)[C@@H](NC3=O)CC5=CC=CC=C5)C6=CC=CC=C6

SMILES

CN(C)C(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(OC4=CC=C(C=C4)C=CNC(=O)C(NC3=O)CC5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(OC4=CC=C(C=C4)C=CNC(=O)C(NC3=O)CC5=CC=CC=C5)C6=CC=CC=C6

synonyms

L-Prolinamide, N,N-dimethyl-L-phenylalanyl-N-(5,8-dioxo-3-phenyl-7-(ph enylmethyl)-2-oxa-6,9-diazabicyclo(10.2.2)hexadeca-10,12,14,15-tetraen -4-yl)-, (3R-(3R*,4S*,7S*))-, sulfamate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adouetine Z amidosulfonate [French]
Reactant of Route 2
Reactant of Route 2
Adouetine Z amidosulfonate [French]
Reactant of Route 3
Adouetine Z amidosulfonate [French]
Reactant of Route 4
Adouetine Z amidosulfonate [French]
Reactant of Route 5
Reactant of Route 5
Adouetine Z amidosulfonate [French]
Reactant of Route 6
Reactant of Route 6
Adouetine Z amidosulfonate [French]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.